![molecular formula C16H15NO4 B7807188 3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807188.png)
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is an organic compound that features a naphthalene core substituted with a cyclopropylcarbamoyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with naphthalene-2-carboxylic acid, which undergoes a series of reactions including esterification, cyclopropylcarbamoylation, and methoxylation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
科学的研究の応用
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler analog without the cyclopropylcarbamoyl and methoxy groups.
3-Methoxynaphthalene-2-carboxylic acid: Similar structure but lacks the cyclopropylcarbamoyl group.
Cyclopropylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is unique due to the combination of its naphthalene core and the specific substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
3-[2-(cyclopropylamino)-2-oxoethoxy]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(17-12-5-6-12)9-21-14-8-11-4-2-1-3-10(11)7-13(14)16(19)20/h1-4,7-8,12H,5-6,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRDOFLGWYVTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
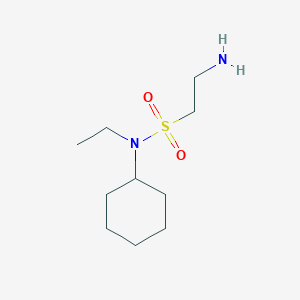
![[4-(1,3-DIOXOISOINDOL-2-YL)PHENYL]ACETIC ACID](/img/structure/B7807116.png)
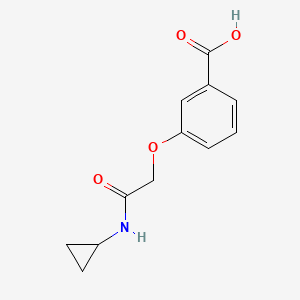
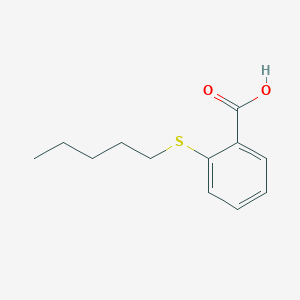
![N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B7807135.png)
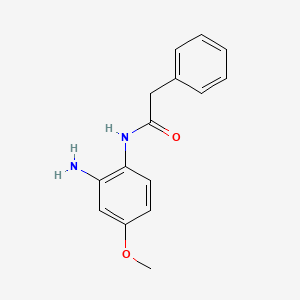
![3-{5-[4-(Propan-2-YL)phenyl]-1,3-oxazol-2-YL}propanoic acid](/img/structure/B7807162.png)
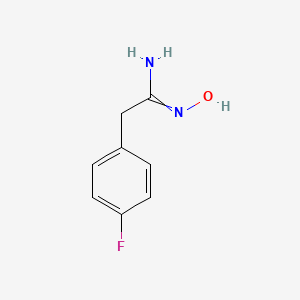
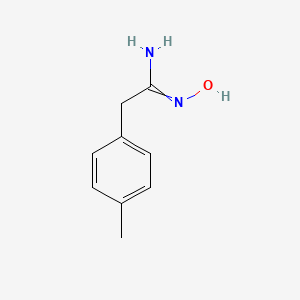
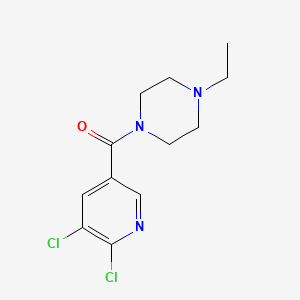

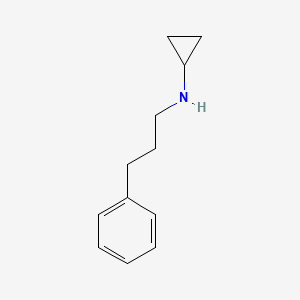
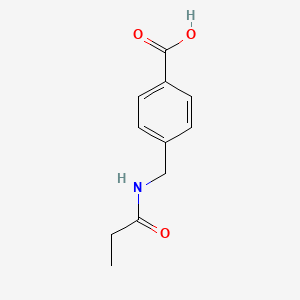
![4-[(3-Phenylpropanamido)methyl]benzoic acid](/img/structure/B7807209.png)
